1-Hexadecanoyl-sn-glycerol 1-Hexadecanoyl-sn-glycerol 1-hexadecanoyl-sn-glycerol is a 1-acyl-sn-glycerol that has hexadecanoyl (palmitoyl) as the 1-acyl group. It is a 1-acyl-sn-glycerol, a 1-monopalmitoylglycerol and a monoacylglycerol 16:0. It is an enantiomer of a 3-palmitoyl-sn-glycerol.
1-Hexadecanoyl-sn-glycerol is a natural product found in Acorus calamus, Corchorus olitorius, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 32899-41-5
VCID: VC21151302
InChI: InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol

1-Hexadecanoyl-sn-glycerol

CAS No.: 32899-41-5

Cat. No.: VC21151302

Molecular Formula: C19H38O4

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

1-Hexadecanoyl-sn-glycerol - 32899-41-5

Specification

CAS No. 32899-41-5
Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
IUPAC Name [(2S)-2,3-dihydroxypropyl] hexadecanoate
Standard InChI InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1
Standard InChI Key QHZLMUACJMDIAE-SFHVURJKSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O
SMILES CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Introduction

Chemical Identity and Classification

1-Hexadecanoyl-sn-glycerol is classified as a 1-acyl-sn-glycerol, specifically a monoacylglycerol containing hexadecanoyl (palmitoyl) as the acyl group at the sn-1 position of the glycerol backbone . It belongs to the broader class of glycerolipids, specifically monoacylglycerols, which are characterized by having only one fatty acid esterified to the glycerol backbone. In the lipid classification system, this compound is categorized under monoacylglycerols (MG), with the species shorthand notation of MG 16:0, indicating a monoacylglycerol with a 16-carbon saturated fatty acid .

Nomenclature and Identifiers

The compound has several synonyms and identifiers that are used across scientific literature and databases, reflecting its significance in biochemical research. The diversity of names highlights its presence in various research contexts.

Table 1: Nomenclature and Chemical Identifiers

ParameterIdentifier
Primary Name1-Hexadecanoyl-sn-glycerol
Common Synonyms1-Palmitoyl-sn-glycerol, Glyceryl monopalmitate, L-alpha-Palmitin, 1-Monohexadecanoylglycerol
IUPAC Name[(2S)-2,3-dihydroxypropyl] hexadecanoate
CAS Number32899-41-5 , 542-44-9
Deprecated CAS1330-73-0
Molecular FormulaC₁₉H₃₈O₄
EC Number251-283-4, 247-887-2
LIPID MAPS IDLMGL01010009
Species ShorthandMG 16:0
InChI KeyQHZLMUACJMDIAE-SFHVURJKSA-N

Chemical Structure and Properties

1-Hexadecanoyl-sn-glycerol consists of a glycerol backbone with a palmitoyl (hexadecanoyl) group esterified at the sn-1 position, while the sn-2 and sn-3 positions contain free hydroxyl groups. This structure gives the molecule both hydrophilic and hydrophobic characteristics, making it amphipathic in nature.

Structural Features

The compound's structure is characterized by:

  • A three-carbon glycerol backbone

  • A palmitoyl (C16:0) fatty acid esterified at the sn-1 position

  • Free hydroxyl groups at the sn-2 and sn-3 positions

  • Stereochemistry defined by the "sn" (stereospecific numbering) configuration

Physical and Chemical Properties

The physical and chemical properties of 1-Hexadecanoyl-sn-glycerol are influenced by its amphipathic nature, with the polar hydroxyl groups providing hydrophilicity and the long hydrocarbon chain contributing hydrophobicity.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight330.508 g/mol
Physical StateSolid
SolubilityInsoluble in water, soluble in organic solvents
Melting PointApproximately 50-60°C
Optical RotationSpecific to (S)-configuration
Chemical ReactivityReactive hydroxyl groups at sn-2 and sn-3 positions

Biosynthesis and Metabolism

In biological systems, 1-Hexadecanoyl-sn-glycerol is primarily derived from the metabolism of more complex lipids, particularly through the partial hydrolysis of triacylglycerols and phospholipids.

Biosynthetic Pathways

The compound can be formed through several metabolic routes:

  • Hydrolysis of triacylglycerols by lipases that preferentially cleave fatty acids at the sn-2 and sn-3 positions

  • Dephosphorylation of 1-hexadecanoyl-sn-glycerol 3-phosphate (lysophosphatidic acid)

  • Partial synthesis from glycerol through enzymatic esterification

Metabolic Fates

As an intermediate in lipid metabolism, 1-Hexadecanoyl-sn-glycerol can undergo several transformations:

  • Acylation at the sn-2 position to form 1,2-diacylglycerols

  • Acylation at the sn-3 position to form 1,3-diacylglycerols

  • Phosphorylation at the sn-3 position to form lysophosphatidic acid

  • Complete hydrolysis to yield glycerol and palmitic acid

Biological Significance

1-Hexadecanoyl-sn-glycerol plays several important roles in biological systems, primarily as an intermediate in lipid metabolism and as a component of cellular membranes.

Metabolic Functions

The compound serves as a key intermediate in the biosynthesis and degradation of more complex lipids, including:

  • Triacylglycerols (energy storage lipids)

  • Phospholipids (membrane structural components)

  • Glycolipids (cell surface components)

This metabolic versatility makes it an important molecule for understanding lipid turnover and homeostasis in biological systems.

Membrane Interactions

Due to its amphipathic nature, 1-Hexadecanoyl-sn-glycerol can interact with cellular membranes, potentially influencing:

  • Membrane fluidity and organization

  • Lipid raft formation and dynamics

  • Membrane protein function and signaling

Analytical Methods for Detection and Quantification

The accurate detection and quantification of 1-Hexadecanoyl-sn-glycerol is essential for research in lipid biochemistry and metabolism.

Chromatographic Methods

Several chromatographic techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) (after derivatization)

Mass Spectrometry

Mass spectrometry provides sensitive and specific detection methods:

  • Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

  • Tandem Mass Spectrometry (MS/MS) for structural confirmation

These analytical approaches have facilitated the study of 1-Hexadecanoyl-sn-glycerol in complex biological matrices, enabling research into its metabolic roles and potential biomarker applications .

Comparison with Related Monoacylglycerols

The positional isomers of monohexadecanoylglycerol exhibit distinct properties and biological behaviors, highlighting the importance of the specific acylation pattern.

Table 3: Comparison of Monohexadecanoylglycerol Isomers

Property1-Hexadecanoyl-sn-glycerol2-Hexadecanoyl-sn-glycerol3-Hexadecanoyl-sn-glycerol
LIPID MAPS IDLMGL01010009 LMGL01010025 -
OccurrenceCommon in natural sourcesRare due to enzymatic specificityLess common
Metabolic RolePrecursor to 1,2-diacylglycerolsAlternative metabolic pathwaysSimilar to 1-isomer
Chiral Properties(S)-configurationAchiral(R)-configuration relative to 1-isomer

This comparison illustrates the biochemical specificity often observed in lipid metabolism, where the position of acylation can significantly affect molecular recognition and enzymatic processing.

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